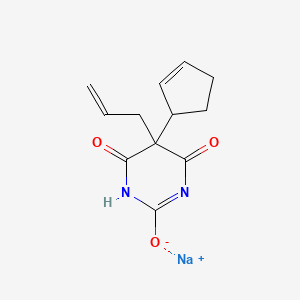
Cyclopentobarbital sodium salt
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
Cyclopentobarbital sodium salt is synthesized through the reaction of barbituric acid with allyl bromide and cyclopentene. The reaction typically involves the following steps:
Formation of Barbituric Acid Derivative: Barbituric acid reacts with allyl bromide in the presence of a base such as sodium hydroxide to form 5-allylbarbituric acid.
Cyclization: The 5-allylbarbituric acid undergoes cyclization with cyclopentene under acidic conditions to form cyclopentobarbital.
Formation of Sodium Salt: The final step involves the neutralization of cyclopentobarbital with sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for the initial formation of 5-allylbarbituric acid.
Continuous Flow Reactors: Employing continuous flow reactors for the cyclization step to ensure consistent product quality.
Purification: Purification of the final product through recrystallization and filtration techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Cyclopentobarbital sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted barbiturates depending on the nucleophile used.
科学的研究の応用
Cyclopentobarbital sodium salt has several scientific research applications:
Chemistry: Used as a model compound in studying barbiturate chemistry and reaction mechanisms.
Biology: Employed in research on central nervous system depressants and their effects on neuronal activity.
Medicine: Investigated for its potential use in treating epilepsy and other convulsive disorders.
Industry: Utilized in the development of new anesthetic agents and sedatives.
作用機序
Cyclopentobarbital sodium salt exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor . This binding increases the duration of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and inhibition of neuronal firing . The compound’s sedative and anticonvulsant properties are primarily due to this enhanced inhibitory effect of GABA in the central nervous system .
類似化合物との比較
Cyclopentobarbital sodium salt is compared with other barbiturates such as phenobarbital and pentobarbital:
Phenobarbital: Similar in its anticonvulsant properties but has a shorter duration of action compared to this compound.
Pentobarbital: Known for its use as a sedative and hypnotic, pentobarbital has a shorter onset and duration of action compared to this compound.
List of Similar Compounds
- Phenobarbital
- Pentobarbital
- Secobarbital
- Amobarbital
This compound stands out due to its long-acting effects and slow onset, making it unique among barbiturates .
特性
IUPAC Name |
sodium;5-cyclopent-2-en-1-yl-4,6-dioxo-5-prop-2-enyl-1H-pyrimidin-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.Na/c1-2-7-12(8-5-3-4-6-8)9(15)13-11(17)14-10(12)16;/h2-3,5,8H,1,4,6-7H2,(H2,13,14,15,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAUDFMJMGEPIE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(C(=O)NC(=NC1=O)[O-])C2CCC=C2.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302-34-1 | |
| Record name | Cyclopentobarbital sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















